molecular formula C19H17ClN2O3 B2489202 Methyl 4-[(3-chlorophenyl)amino]-6-ethoxyquinoline-2-carboxylate CAS No. 1207012-86-9

Methyl 4-[(3-chlorophenyl)amino]-6-ethoxyquinoline-2-carboxylate

Cat. No.: B2489202
CAS No.: 1207012-86-9
M. Wt: 356.81
InChI Key: XCOLXIFLJGKCKS-UHFFFAOYSA-N
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Description

Methyl 4-[(3-chlorophenyl)amino]-6-ethoxyquinoline-2-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a 3-chlorophenylamino group, an ethoxy group, and a carboxylate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-chlorophenyl)amino]-6-ethoxyquinoline-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Substitution with 3-Chlorophenylamino Group: The quinoline core is then reacted with 3-chloroaniline under basic conditions to introduce the 3-chlorophenylamino group.

    Introduction of the Ethoxy Group: The ethoxy group is introduced through an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.

    Esterification: Finally, the carboxylate ester is formed by reacting the quinoline derivative with methanol and a catalytic amount of acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-chlorophenyl)amino]-6-ethoxyquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitro group to an amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Studied for its potential therapeutic effects, including anticancer properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-chlorophenyl)amino]-6-ethoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(3-chlorophenyl)amino]-6-methoxyquinoline-2-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.

    Methyl 4-[(3-bromophenyl)amino]-6-ethoxyquinoline-2-carboxylate: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

Methyl 4-[(3-chlorophenyl)amino]-6-ethoxyquinoline-2-carboxylate is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group, for example, may enhance its lipophilicity and membrane permeability compared to similar compounds with different substituents.

Properties

IUPAC Name

methyl 4-(3-chloroanilino)-6-ethoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-3-25-14-7-8-16-15(10-14)17(11-18(22-16)19(23)24-2)21-13-6-4-5-12(20)9-13/h4-11H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOLXIFLJGKCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC=C3)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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